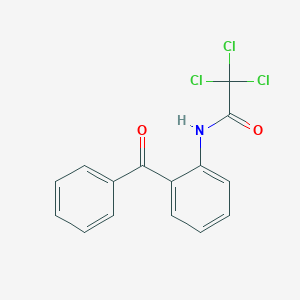

Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

- N-(2-benzoylphenyl)-2,2,2-trichloroacetamide has been studied for its antioxidant potential. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage caused by free radicals. Researchers have explored its ability to scavenge free radicals and mitigate oxidative damage .

- Some studies have evaluated this compound’s anti-HIV-1 activity. Investigating its mechanism of action and potential as an antiviral agent is essential for developing novel therapies against HIV .

- Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. N-(2-benzoylphenyl)-2,2,2-trichloroacetamide derivatives have shown promise as antileishmanial agents. Researchers aim to understand their efficacy and safety profiles .

- Fungal infections remain a global health concern. Some phthalide derivatives, including N-(2-benzoylphenyl)-2,2,2-trichloroacetamide, exhibit antifungal properties. Investigating their mode of action and potential clinical applications is crucial .

- Intramolecular hydrogen bonds (HBs) play a vital role in molecular interactions. Researchers have analyzed N-(2-benzoylphenyl)-2,2,2-trichloroacetamide and related compounds to understand their HB formation. Solid-state X-ray diffraction studies have revealed three-center hydrogen bonds in oxalyl derivatives, providing insights into their structural properties .

- Investigating the polymorphism of N-(2-benzoylphenyl)-2,2,2-trichloroacetamide is essential for understanding its behavior under different conditions. The compound contributes to 1-D and 2-D crystal networks through C–H∙∙∙A and dipolar C=O∙∙∙A interactions. This information aids in designing crystalline forms with specific properties .

Antioxidant Properties

Anti-HIV Activity

Antileishmanial Properties

Antifungal Activity

Intramolecular Hydrogen Bonding Studies

Polymorphism and Crystal Networks

properties

IUPAC Name |

N-(2-benzoylphenyl)-2,2,2-trichloroacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl3NO2/c16-15(17,18)14(21)19-12-9-5-4-8-11(12)13(20)10-6-2-1-3-7-10/h1-9H,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIIQXSOGQOERHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C(Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405660 |

Source

|

| Record name | Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro- | |

CAS RN |

35382-88-8 |

Source

|

| Record name | Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile](/img/structure/B41540.png)

![1-[1-(Phenyl)-2-dimethylaminoethyl]cyclohexanol](/img/structure/B41550.png)